molecular formula C14H11N3O5 B14761046 Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]- CAS No. 1566-82-1

Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-

Cat. No.: B14761046
CAS No.: 1566-82-1
M. Wt: 301.25 g/mol
InChI Key: DMUIQBFHSGYVGR-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a 4-nitrophenyl group and an amino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]- typically involves the nitration of benzoic acid derivatives followed by amination and carbonylation reactions. One common method involves the nitration of benzoic acid to form 4-nitrobenzoic acid, which is then subjected to a series of reactions to introduce the amino and carbonyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functional group transformations using specialized equipment and controlled reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and catalytic hydrogenation conditions. Oxidizing agents such as potassium permanganate (KMnO4) can also be used for specific transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can lead to different substituted benzoic acids .

Scientific Research Applications

Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations and interact with biological systems makes it a valuable compound in research and industry .

Properties

CAS No.

1566-82-1

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

2-[(4-nitrophenyl)carbamoylamino]benzoic acid

InChI

InChI=1S/C14H11N3O5/c18-13(19)11-3-1-2-4-12(11)16-14(20)15-9-5-7-10(8-6-9)17(21)22/h1-8H,(H,18,19)(H2,15,16,20)

InChI Key

DMUIQBFHSGYVGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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